Predicted Target Engagement vs. Des-Methoxy Analog
Computational target prediction using the Similarity Ensemble Approach (SEA) on the ZINC database reveals that the target compound (ZINC5075558) is predicted to interact with Cyclin-Dependent Kinases CDK1 and CDK4, as well as Cholesteryl Ester Transfer Protein (CETP). These predictions are derived from its unique molecular fingerprint, which encodes the 2-methoxy structural feature . In contrast, a direct analog where the 2-methoxy is absent (des-methoxy, ZINC2628874) is predicted to engage a distinctly different target panel, including the Dual Specificity Protein Kinase TTK and the Potassium Voltage-Gated Channel KCNQ2 . This divergence in predicted polypharmacology, driven solely by the 2-substituent, underscores the non-interchangeability of the compounds for probing specific biological pathways.
| Evidence Dimension | Predicted Target Profile (SEA Analysis based on ChEMBL 20) |
|---|---|
| Target Compound Data | ZINC5075558 (2-methoxy): Predicted targets include CDK1 (P-value 22, Max Tc 43), CDK4 (P-value 24, Max Tc 43), CETP (P-value 0, Max Tc 43), ENPP1 (P-value 51, Max Tc 33). No known experimental activity. |
| Comparator Or Baseline | ZINC2628874 (des-methoxy analog): Predicted targets include TTK (Dual specificity protein kinase TTK) and KCNQ2 (Potassium voltage-gated channel). |
| Quantified Difference | Qualitative Target Divergence: The two compounds share no common predicted targets. The 2-methoxy compound specifically enriches for CDK/CETP, while the des-methoxy analog enriches for TTK/KCNQ2. |
| Conditions | In silico SEA prediction on ZINC database, threshold P-value < 0.05, Max Tc > 30. System: ZINC20 2D molecular fingerprints vs. ChEMBL20 activity annotations. |
Why This Matters
For a procurement scientist designing a kinase-focused screening library, the 2-methoxy compound's unique predicted affinity for CDK1/4 offers a strategic differentiation, as the des-methoxy analog would be a wasted investment for CDK-centric projects.
- [1] ZINC (UCSF) Database, Substance Report for ZINC5075558 (2-methoxy-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid). SEA Predictions based on ChEMBL 20. View Source
- [2] ZINC (UCSF) Database, Substance Report for ZINC2628874 (C18H20N2O5S, analog lacking 2-methoxy group). SEA Predictions: TTK and KCNQ2 targets. View Source
